molecular formula C25H25NO4 B2765462 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide CAS No. 1421458-47-0

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide

Cat. No.: B2765462
CAS No.: 1421458-47-0
M. Wt: 403.478
InChI Key: USWSHPVZSLYBQR-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a diphenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable amine to form an intermediate Schiff base, followed by reduction to yield the hydroxypropyl derivative. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while reduction of the amide group can produce corresponding amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c27-22(20-11-12-23-24(15-20)30-17-29-23)13-14-26-25(28)16-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,15,21-22,27H,13-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWSHPVZSLYBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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